3-Phenyl-5-acetoxy-2-isoxazoline
Description
Structure
3D Structure
Properties
CAS No. |
7064-07-5 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl) acetate |
InChI |
InChI=1S/C11H11NO3/c1-8(13)14-11-7-10(12-15-11)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |
InChI Key |
VYVLQNWMMRLTQQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC(=NO1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC1CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 5 Acetoxy 2 Isoxazoline and Advanced 2 Isoxazoline Architectures
Regioselective 1,3-Dipolar Cycloaddition Reactions
The most prevalent and versatile method for constructing the 2-isoxazoline ring is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene (dipolarophile). niscpr.res.inresearchgate.netnih.gov This reaction is valued for its ability to form the heterocyclic ring in a single step with high regioselectivity. scielo.brmdpi.com
Nitrile Oxide Cycloadditions with Olefinic Dipolarophiles, including Vinyl Acetate (B1210297)
The reaction of benzonitrile (B105546) oxide with vinyl acetate serves as a direct route to 3-phenyl-5-acetoxy-2-isoxazoline. In a typical procedure, the nitrile oxide, which can be pre-formed or generated in situ from the corresponding aldoxime, reacts with vinyl acetate. niscpr.res.in The use of pre-formed nitrile oxides, often stabilized in an alcoholic solution, can lead to cleaner reactions and higher yields of the desired cycloadduct. niscpr.res.in The reaction is generally carried out at room temperature and is completed within a short timeframe. niscpr.res.in The structure of the resulting this compound can be confirmed by spectroscopic methods, where the loss of an acetic acid molecule is a characteristic fragmentation pattern in mass spectrometry. niscpr.res.in
The regioselectivity of this cycloaddition is governed by frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is typically dominant for alkenes. mdpi.com
Table 1: 1,3-Dipolar Cycloaddition of Benzonitrile Oxides with Vinyl Acetate niscpr.res.in
| Entry | Nitrile Oxide | Dipolarophile | Product | Yield (%) |
| 1 | Benzonitrile oxide | Vinyl acetate | This compound | Good |
Intramolecular Nitrile Oxide Cycloaddition (INOC) Strategies
For the synthesis of more complex, polycyclic 2-isoxazoline systems, intramolecular nitrile oxide cycloaddition (INOC) is a powerful strategy. researchgate.netresearchgate.net This method involves a molecule containing both a nitrile oxide precursor (like an oxime or nitroalkane) and an alkene moiety. researchgate.netmdpi.com Upon generation of the nitrile oxide, it undergoes an intramolecular cycloaddition with the tethered double bond, leading to fused or bridged bicyclic structures. researchgate.netmdpi.com The INOC reaction offers excellent control over regio- and stereochemistry. researchgate.net This strategy has been successfully employed to create highly functionalized 3,4-disubstituted 2-isoxazolines, even in the presence of unprotected hydroxyl groups. nih.gov
Cycloadditions Involving N-Phenyl-α-chloro Nitrones and Alkynes
While the primary focus is on nitrile oxide cycloadditions, related 1,3-dipoles like nitrones are also crucial in synthesizing isoxazoline-related structures. Specifically, the reaction of nitrones with alkynes can lead to Δ4-isoxazolines. Iron-catalyzed 1,3-dipolar cycloadditions of N-benzyl-α-aryl nitrones with 3-propioloyloxazolidin-2-ones have been shown to produce chiral Δ4-isoxazolines in high yields and with excellent enantioselectivities. rsc.org
Stereoselective and Diastereoselective Variants in 1,3-Dipolar Cycloadditions
The development of stereoselective and diastereoselective 1,3-dipolar cycloadditions is a significant area of research for accessing chiral 2-isoxazolines. Asymmetric induction can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, and chiral templates. mdpi.comaminer.orgmdpi.com For instance, the use of a chiral Lewis acid formed in situ from a pure allyl alcohol can lead to the formation of chiral isoxazolines with high diastereoselectivity. nih.gov Similarly, chiral ligand-metal complexes can catalyze the asymmetric synthesis of isoxazolines from nitrile oxides and alkenes. nih.gov The stereochemical outcome of these reactions is often dependent on the specific reagents, catalysts, and reaction conditions employed. doi.orgnih.gov
Contemporary Approaches to 2-Isoxazoline Ring Formation
Beyond the classical 1,3-dipolar cycloaddition, other modern methods have emerged for the synthesis of the 2-isoxazoline ring.
Derivatization from Δ2-Isoxazolin-5-ols and Corresponding Acetates
An alternative approach to synthesizing substituted 2-isoxazolines involves the derivatization of pre-existing isoxazoline (B3343090) rings. For example, Δ2-isoxazolin-5-ols can serve as precursors to their corresponding acetates, such as this compound. While direct search results on the specific derivatization of Δ2-isoxazolin-5-ols to their acetates were limited, the synthesis of isoxazolin-5-ones, which are structurally related, is well-documented. chemrxiv.orgmdpi.com These methods often involve the condensation of a β-keto ester with hydroxylamine, followed by cyclization. mdpi.com It is plausible that Δ2-isoxazolin-5-ols could be acetylated using standard procedures to yield the desired 5-acetoxy derivatives.
Annulation Reactions for Isoxazoline N-Oxide Synthesis, e.g., (4+1) Annulations
The construction of the isoxazoline N-oxide ring system can be efficiently achieved through various annulation strategies. These methods involve the formation of two new bonds in a single synthetic operation, providing rapid access to the heterocyclic core from acyclic precursors.
A notable approach is the copper-mediated [3+2] radical annulation of alkenes with α-nitrobenzyl bromides. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions, promoted by a simple copper salt, and demonstrates high regioselectivity to afford a diverse range of 2-isoxazoline N-oxides. acs.orgorganic-chemistry.org The proposed mechanism involves a radical-polar crossover pathway initiated by a single-electron transfer from a nitronate to the copper catalyst. acs.org
Alternatively, (1+4) annulation reactions offer another route. A P(NMe2)3-mediated reductive (1+4) annulation between α-keto esters and substituted nitroalkenes has been developed, yielding polysubstituted isoxazoline N-oxides in moderate to excellent yields from readily available starting materials. researchgate.net
Furthermore, a [4+1] annulation strategy has been developed for the synthesis of 5-keto-substituted isoxazolines from N,N-bis(siloxy)enamines, which are derived from aliphatic nitro compounds. dntb.gov.ua While the primary products are isoxazolines, this method highlights the versatility of using nitro compounds as four-atom building blocks in annulation cascades. dntb.gov.uarsc.org The reaction direction, leading to either isoxazoline N-oxides or other cyclic products like nitrocyclopropanes, can be controlled by the choice of base and solvent. rsc.org
Routes via Aldoximes and Trifluoromethylated Nitrile Oxides
The synthesis of isoxazolines bearing a trifluoromethyl (CF₃) group is of significant interest, and a primary route involves the 1,3-dipolar cycloaddition of trifluoromethylated nitrile oxides with alkenes. beilstein-journals.orgrhhz.net Trifluoroacetonitrile (B1584977) oxide is a key intermediate, typically generated in situ from trifluoromethyl aldoxime due to its volatility and reactivity. beilstein-journals.org
A common method for this transformation involves the oxidation of trifluoromethyl aldoxime. beilstein-journals.org Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (DIB), have proven effective for this oxidation under metal-free and mild conditions. beilstein-journals.orgresearchgate.net Once generated, the trifluoroacetonitrile oxide readily undergoes cycloaddition with various dipolarophiles. beilstein-journals.org The reaction with terminal olefins leads to 3-trifluoromethyl-5-substituted-2-isoxazolines with complete regioselectivity. beilstein-journals.org This approach avoids the isolation of the intermediate hydroxymoyl halides, which are often produced in low yields. beilstein-journals.org
The scope of this reaction is broad, accommodating various alkenes and allowing for the one-pot synthesis of a library of functionalized 3-trifluoromethyl-2-isoxazolines. beilstein-journals.orgnih.gov The resulting trifluoromethylated isoxazolines are valuable precursors for other important molecules, such as trifluoromethylated γ-amino alcohols, which can be obtained via reductive ring-opening. beilstein-journals.org
| Olefin Substrate | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Styrene | Trifluoromethyl aldoxime, DIB | 5-Phenyl-3-trifluoromethyl-2-isoxazoline | High | beilstein-journals.org |
| Allyl derivatives | Trifluoromethyl aldoxime, DIB | 5-(Substituted-methyl)-3-trifluoromethyl-2-isoxazoline | Varies | beilstein-journals.org |
Base-Mediated Intramolecular Cyclizations (e.g., Oxa-Michael Additions of Ketoximes)
Intramolecular cyclization reactions provide a powerful tool for the regiocontrolled synthesis of the isoxazoline scaffold. Among these, the base-mediated intramolecular oxa-Michael addition of ketoximes is a notable strategy. thieme-connect.comorganic-chemistry.orgcitedrive.com This method is particularly effective for the synthesis of densely substituted 2-isoxazolines bearing a quaternary center, which can be challenging to construct using other methods. thieme-connect.comorganic-chemistry.org
An efficient protocol utilizes potassium carbonate (K₂CO₃) to mediate the intramolecular cyclization of β,β-diarylated α,β-unsaturated ketoximes. thieme-connect.comorganic-chemistry.org The reaction is typically performed at an elevated temperature in a polar aprotic solvent like DMF and provides arene-rich 2-isoxazoline derivatives in excellent yields. organic-chemistry.org The procedure is operationally simple and has been successfully applied to large-scale synthesis. thieme-connect.comorganic-chemistry.org Mechanistic studies, including deuterium-scrambling experiments, suggest the reaction proceeds through a carbanion intermediate. organic-chemistry.org
The intramolecular conjugate addition of oxygen nucleophiles to α,β-unsaturated systems is a fundamental transformation in organic synthesis. nih.govsciengine.comnih.govsemanticscholar.org While challenging due to the lower nucleophilicity of alcohols compared to other heteroatoms, employing a base facilitates the deprotonation of the oxime hydroxyl group, initiating the cyclization cascade. thieme-connect.comnih.gov
| Substrate | Base/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| β,β-diarylated α,β-unsaturated ketoxime | K₂CO₃ / DMF | 140°C | Up to 96% | organic-chemistry.org |
Oxidative Cyclization Pathways (e.g., from Primary Nitro Compounds, Aldoximes)
Oxidative cyclization offers a direct route to isoxazolines by transforming a functional group on an acyclic precursor into a reactive intermediate that subsequently cyclizes. This approach often involves the in situ generation of nitrile oxides from aldoximes or the activation of primary nitro compounds. mdpi.comresearchgate.netresearchgate.netorganic-chemistry.org
The oxidation of aldoximes to nitrile oxides is a cornerstone of isoxazoline synthesis. researchgate.netorganic-chemistry.orgresearchgate.net Hypervalent iodine(III) reagents, such as iodosobenzene (B1197198) diacetate (DIB) or species generated catalytically from iodoarenes and a terminal oxidant like Oxone, are widely used for this purpose under mild conditions. organic-chemistry.orgresearchgate.netorganic-chemistry.org The resulting nitrile oxide can then undergo an intramolecular 1,3-dipolar cycloaddition with a tethered alkene or alkyne to furnish fused isoxazoline or isoxazole (B147169) ring systems. mdpi.comresearchgate.net This catalytic approach is robust, often provides high yields, and avoids the need for excess oxidants or high temperatures. mdpi.com The proposed mechanism involves the formation of an alkoxy iodane (B103173) intermediate, which eliminates the iodoarene to generate the nitrile oxide. mdpi.comorganic-chemistry.org
Primary nitro compounds are also valuable precursors for isoxazoline synthesis. rsc.orgresearchgate.net The dehydration of primary nitro compounds in the presence of a dipolarophile can lead to the formation of a nitrile oxide and subsequent cycloaddition. organic-chemistry.org Additionally, methods based on the 1,3-dipolar cycloaddition of silyl (B83357) nitronates, generated from primary aliphatic nitro compounds, with olefins represent a powerful strategy for constructing the isoxazoline ring. researchgate.net
Transition-Metal Catalyzed Cyclization (e.g., Pd-catalyzed O-allylations)
Transition-metal catalysis provides a highly efficient and versatile platform for the synthesis of complex heterocyclic structures, including 2-isoxazolines. rsc.orgresearchgate.netresearchgate.netnih.gov Palladium (Pd) catalysis, in particular, has been successfully applied to the intramolecular cyclization of oxime derivatives. organic-chemistry.org
An effective method involves the Pd-catalyzed intramolecular O-allylation of ketoximes to produce 5-vinyl-2-isoxazolines. organic-chemistry.orgresearchgate.net This transformation can proceed through two distinct catalytic cycles depending on the reaction conditions. One pathway involves a Pd(0)-catalyzed process where a π-allyl palladium complex is formed through the ionization of a leaving group on the allylic substrate. The other pathway utilizes a Pd(II) catalyst to achieve allylic C-H activation, followed by an intramolecular nucleophilic attack from the oxime oxygen. organic-chemistry.org Both approaches demonstrate the power of palladium catalysis to forge the critical C-O bond of the isoxazoline ring. organic-chemistry.org
The use of transition metals offers advantages in terms of reaction efficiency, selectivity, and functional group tolerance, enabling the construction of isoxazoline architectures that might be difficult to access through traditional methods. rsc.orgresearchgate.net
Advanced Synthetic Techniques and Conditions
Application of Green Chemistry Principles in Isoxazoline Synthesis (e.g., sonication, mild conditions)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazolines, aiming to reduce environmental impact and improve efficiency. preprints.orgnih.govacs.orgrsc.org Key strategies include the use of alternative energy sources like ultrasound (sonication), employing environmentally benign solvents such as water, and developing reactions that proceed under mild conditions without toxic catalysts. preprints.orgnih.govresearchgate.netnih.gov
Ultrasonic irradiation has emerged as a powerful tool in isoxazoline and isoxazole synthesis. preprints.orgacs.orgresearchgate.netresearchgate.net Sonochemistry, through the phenomenon of acoustic cavitation, can dramatically accelerate reaction rates, often reducing reaction times from hours or days to mere minutes. preprints.orgacs.orgresearchgate.net This technique has been successfully used in one-pot, multi-component reactions to build the isoxazole core, leading to higher yields, minimized byproduct formation, and enhanced energy efficiency. preprints.orgrsc.orgresearchgate.net For example, the synthesis of 3,5-disubstituted isoxazoles has been achieved in water under ultrasonic irradiation, highlighting a doubly green approach. rsc.orgresearchgate.net
| Reaction Type | Conventional Method (Stirring) | Ultrasound-Assisted Method | Key Advantage of Sonication | Reference |
|---|---|---|---|---|
| One-pot isoxazole-sulfonamide synthesis | Longer reaction time | 13-17 min, 75-96% yield | Drastic reduction in reaction time, high yield | researchgate.net |
| Synthesis of 3,5-functionalized isoxazoles | Incomplete conversion | 4 min, 95% yield | Increased yield and speed | preprints.org |
| Synthesis of isoxazoles with sulfonyl groups | Longer reaction time | ~45 min, 60-65% yield | Reduced time, improved yield | preprints.org |
Mechanistic Considerations of Catalytic Processes
The synthesis of this compound can be envisaged through a two-step process: the formation of a 3-phenyl-5-hydroxy-2-isoxazoline intermediate, followed by its acetylation. The key step, the construction of the 2-isoxazoline ring, is often achieved via a [3+2] cycloaddition reaction. This reaction typically involves the in situ generation of a nitrile oxide, which then reacts with an alkene.
A plausible pathway to 3-phenyl-5-hydroxy-2-isoxazoline involves the reaction of benzonitrile oxide with a suitable C2-synthon. Benzonitrile oxide is commonly generated in situ from benzaldoxime (B1666162) through oxidation. wikipedia.orgnih.gov The choice of the alkene partner is crucial for introducing the hydroxyl group at the C5 position. One potential route is the cycloaddition of benzonitrile oxide with vinyl acetate. The resulting this compound would be the target compound. Alternatively, reaction with an enol ether followed by hydrolysis of the resulting 5-alkoxy-isoxazoline could yield the 5-hydroxy intermediate.
The catalytic process for the formation of the 2-isoxazoline ring can be promoted by various catalysts. For instance, the oxidation of aldoximes to nitrile oxides can be catalyzed by hypervalent iodine compounds. organic-chemistry.org The mechanism is thought to involve the formation of an active hypervalent iodine species that reacts with the aldoxime to generate the nitrile oxide. nih.gov This is then trapped by the alkene in the cycloaddition step.
Another catalytic approach involves the use of metal catalysts. For example, copper salts have been shown to promote the annulation of alkenes with α-nitrobenzyl bromides to produce 2-isoxazoline N-oxides, which can be subsequently converted to 2-isoxazolines. The proposed mechanism involves a radical-polar crossover pathway initiated by a single-electron transfer.
The subsequent acetylation of the 3-phenyl-5-hydroxy-2-isoxazoline intermediate to yield this compound is a standard esterification reaction. This transformation is typically catalyzed by a base, such as pyridine, or a Lewis acid. researchgate.netresearchgate.net The mechanism involves the activation of the hydroxyl group by the catalyst, making it a more potent nucleophile to attack the carbonyl carbon of acetic anhydride (B1165640). youtube.com
Optimization of Reaction Parameters for Yield and Selectivity
For the formation of the 2-isoxazoline ring, several factors are critical:
Catalyst: The choice of catalyst for the in situ generation of the nitrile oxide is paramount. Different catalysts can lead to varying yields and reaction times. For example, in the synthesis of isoxazol-5(4H)-ones, a related class of compounds, various catalysts have been explored, with some showing high efficiency in aqueous media at room temperature. mdpi.comniscpr.res.in
Solvent: The polarity of the solvent can significantly influence the rate and regioselectivity of the [3+2] cycloaddition. The choice of solvent can also affect the stability of the generated nitrile oxide.
Temperature: The reaction temperature needs to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts, such as the dimerization of the nitrile oxide to a furoxan.
Stoichiometry: The molar ratio of the reactants, including the benzaldehyde (B42025) oxime precursor, the oxidizing agent, and the alkene, must be optimized to maximize the yield of the desired isoxazoline and minimize side reactions.
The following table illustrates the optimization of reaction conditions for a model three-component synthesis of an isoxazol-5(4H)-one derivative, highlighting the importance of catalyst and solvent selection.
Table 1: Optimization of Reaction Conditions for a Model Isoxazol-5(4H)-one Synthesis
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | H₂O | 24 | Trace |
| 2 | NaOH | H₂O | 12 | 45 |
| 3 | Et₃N | H₂O | 12 | 50 |
| 4 | Piperidine | H₂O | 8 | 65 |
| 5 | Sodium Malonate | H₂O | 2 | 92 |
| 6 | Sodium Malonate | EtOH | 4 | 78 |
| 7 | Sodium Malonate | CH₂Cl₂ | 6 | 60 |
For the subsequent acetylation of the 3-phenyl-5-hydroxy-2-isoxazoline intermediate, the key parameters to optimize include:
Acylating Agent: Acetic anhydride is a common and effective acetylating agent. The use of a slight excess can drive the reaction to completion.
Catalyst: Pyridine is a widely used catalyst for acetylation reactions, acting as both a base and a nucleophilic catalyst. researchgate.net Other bases or Lewis acids can also be employed.
Temperature and Reaction Time: Acetylation reactions are often carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time. researchgate.net
Work-up Procedure: The purification of the final product, this compound, is crucial to remove any unreacted starting materials and byproducts, such as acetic acid and the catalyst. This is typically achieved through aqueous work-up and column chromatography. researchgate.net
Stereochemical Control and Aspects in 2 Isoxazoline Chemistry
Diastereoselectivity in 1,3-Dipolar Cycloaddition Processes
The 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a cornerstone in the synthesis of 2-isoxazolines. mdpi.comniscpr.res.inresearchgate.net This reaction is inherently stereospecific, where the stereochemistry of the starting alkene is transferred to the newly formed heterocyclic ring. However, when the alkene possesses pre-existing stereocenters, the formation of diastereomers is possible. The diastereoselectivity of this process is influenced by a variety of factors, including the nature of the substituents on both the nitrile oxide and the dipolarophile, the reaction conditions, and the presence of catalysts. scielo.br
In the context of synthesizing 3-Phenyl-5-acetoxy-2-isoxazoline, the cycloaddition of benzonitrile (B105546) oxide to vinyl acetate (B1210297) is the key transformation. The acetoxy group at the 5-position of the resulting isoxazoline (B3343090) introduces a chiral center. When the reaction is performed with a chiral alkene, high diastereoselectivity can be achieved. nih.gov The facial selectivity of the cycloaddition is often governed by steric interactions, where the nitrile oxide approaches the alkene from the less hindered face. researchgate.net
Enantioselective Synthesis of Chiral Isoxazolines
The synthesis of enantiomerically pure isoxazolines is a significant goal, as different enantiomers of a chiral molecule often exhibit distinct biological activities. nih.gov Several strategies have been developed to achieve enantiocontrol in isoxazoline synthesis.
Utilization of Chiral Auxiliaries (e.g., Pregnenolone)
One effective method for asymmetric induction is the use of chiral auxiliaries. wikipedia.orgscielo.org.mxslideshare.net A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. While the direct use of pregnenolone (B344588) as a chiral auxiliary in the synthesis of this compound is not extensively documented in the provided search results, the principle remains a valid and powerful strategy in asymmetric synthesis. wikipedia.org For instance, chiral auxiliaries derived from amino acids have demonstrated high levels of diastereoselectivity in various reactions. scielo.org.mx The auxiliary's chiral environment biases the approach of the reagent, leading to the preferential formation of one diastereomer.
Asymmetric Catalysis in Isoxazoline Formation
Asymmetric catalysis has emerged as a powerful and atom-economical approach for the synthesis of chiral molecules. frontiersin.org In the context of isoxazoline formation, chiral Lewis acids or organocatalysts can be employed to catalyze the 1,3-dipolar cycloaddition reaction enantioselectively. nih.govnih.gov Chiral ligand-metal complexes, for example, can create a chiral environment around the reactants, influencing the trajectory of the cycloaddition and favoring the formation of one enantiomer over the other. nih.gov Although challenges in controlling regioselectivity can arise with some catalytic systems, significant progress has been made in developing highly selective catalysts for isoxazoline synthesis. nih.govacs.org For instance, iridium-catalyzed intramolecular allylic substitutions have proven effective in the enantioselective synthesis of isoxazolines. rsc.org
Regioselectivity and its Determinants in Cycloaddition Reactions
The 1,3-dipolar cycloaddition of a nitrile oxide to an unsymmetrical alkene can theoretically yield two regioisomers. mdpi.comchemistryviews.org The regioselectivity of this reaction, which dictates the orientation of the dipole with respect to the dipolarophile, is a critical aspect of isoxazoline synthesis. In the case of the reaction between benzonitrile oxide and vinyl acetate to form this compound, the observed product is the 3,5-disubstituted regioisomer.
This regiochemical outcome is primarily governed by a combination of steric and electronic factors. mdpi.com According to Frontier Molecular Orbital (FMO) theory, the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the favored reaction pathway. mdpi.com In the cycloaddition of nitrile oxides to vinyl acetate, the dominant interaction is typically between the HOMO of the alkene and the LUMO of the nitrile oxide. This interaction favors the formation of the 3,5-disubstituted isoxazoline. mdpi.comchemtube3d.com Steric hindrance between the substituents on the nitrile oxide and the alkene also plays a significant role in disfavoring the formation of the alternative 3,4-disubstituted regioisomer. mdpi.com
Stereochemical Outcomes of Ring-Opening Transformations
The isoxazoline ring is a versatile synthetic intermediate that can be transformed into a variety of other functional groups through ring-opening reactions. chemistryviews.org The stereochemistry of the starting isoxazoline often dictates the stereochemical outcome of these transformations. For instance, the reductive cleavage of the N-O bond in an isoxazoline can lead to the formation of a γ-amino alcohol, with the stereocenters from the isoxazoline ring being retained in the product. The stereospecificity of such ring-opening reactions is crucial for the synthesis of complex molecules with defined stereochemistry. The isomerization of certain azetidine (B1206935) derivatives can also lead to the formation of oxazolines in a stereospecific manner. mdpi.com
Computational and Theoretical Investigations of 2 Isoxazoline Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of isoxazoline (B3343090) derivatives. These calculations allow for a detailed exploration of the molecular landscape, providing information that is often difficult or impossible to obtain through experimental means alone.
Geometry Optimization and Energetic Profiles
The first step in most computational studies is the geometry optimization of the molecule . This process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable structure of the molecule. For isoxazoline derivatives, this is often performed using DFT methods, such as B3LYP, with a basis set like 6-311G++(d,p) to ensure accurate results. researchgate.netresearchgate.netresearchgate.net The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Energetic Parameters for a [3+2] Cycloaddition Reaction Forming a 2-Isoxazoline Derivative Note: This table presents typical values for illustrative purposes, as specific data for 3-Phenyl-5-acetoxy-2-isoxazoline is not available.
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Activation Energy (ΔG‡) | 8-15 | The energy barrier that must be overcome for the reaction to occur. |
| Enthalpy of Reaction (ΔH) | -20 to -40 | The change in heat content during the reaction; a negative value indicates an exothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG) | -25 to -45 | The overall change in free energy, indicating the spontaneity of the reaction. |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. chesci.comelsevierpure.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. uci.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the reactivity of a molecule. A smaller gap generally implies higher reactivity, as it is easier for electrons to be excited to a higher energy level. nih.gov
In the context of this compound, the HOMO-LUMO gap influences its stability and potential participation in further reactions. Computational methods like DFT are used to calculate the energies of these frontier orbitals. For similar phenylisoxazole derivatives, these calculations have been performed, and the results indicate that the presence of different substituents can modulate the energy gap, thereby fine-tuning the molecule's reactivity. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Phenylisoxazole Derivatives Note: This table is illustrative and based on data for related compounds. The specific values for this compound may vary.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Phenylisoxazole Derivative 1 | -6.8 | -1.5 | 5.3 |
| Phenylisoxazole Derivative 2 | -7.1 | -1.2 | 5.9 |
| Phenylisoxazole Derivative 3 | -6.5 | -1.8 | 4.7 |
Molecular Electrostatic Potential (MESP) and Charge Distribution Analysis
Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. researchgate.net The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MESP map would be expected to show negative potential around the oxygen and nitrogen atoms of the isoxazoline ring and the oxygen atoms of the acetoxy group, due to their high electronegativity. The phenyl ring would exhibit a more complex potential distribution due to the delocalized π-electron system.
In addition to MESP, charge distribution can be quantified using methods like Natural Bond Orbital (NBO) analysis, which provides a more detailed picture of the electron density distribution in terms of atomic charges and orbital interactions. researchgate.net This analysis reveals the stabilizing effects of hyperconjugative interactions within the molecule. researchgate.net
Mechanistic Studies and Reaction Pathway Elucidation
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the formation of 2-isoxazolines.
Molecular Electron Density Theory (MEDT) for Cycloaddition Mechanisms
The formation of the 2-isoxazoline ring is a classic example of a [3+2] cycloaddition reaction, often involving a nitrile oxide and an alkene. ias.ac.in The Molecular Electron Density Theory (MEDT) provides a comprehensive framework for understanding the mechanisms of such reactions. mdpi.comresearchgate.net MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. researchgate.net
The [3+2] cycloaddition of nitrile oxides is classified as a zwitterionic-type (zw-type) reaction. ias.ac.in A key aspect of MEDT analysis is the calculation of the Global Electron Density Transfer (GEDT) at the transition state. The GEDT value indicates the net flow of electron density between the two reacting species and helps to classify the reaction's polar character. researchgate.net Even in reactions with a low net polarity, significant charge transfer can occur at the transition state, influencing the reaction rate and selectivity. rsc.org
Frontier Orbital Theory for Regioselectivity Prediction
While MEDT provides a broad mechanistic picture, Frontier Orbital Theory (FOT) remains a highly effective model for predicting the regioselectivity of [3+2] cycloaddition reactions. mdpi.com The regioselectivity, which is the preferential formation of one constitutional isomer over another, is determined by the interactions between the HOMO of the nitrile oxide and the LUMO of the alkene, or vice versa. chesci.comcore.ac.uk
The reaction proceeds through the pathway where the largest lobe of the HOMO of one reactant overlaps with the largest lobe of the LUMO of the other. mdpi.com In the formation of this compound from benzonitrile (B105546) oxide and vinyl acetate (B1210297), the relative sizes of the atomic orbital coefficients in the frontier orbitals of the reactants dictate that the carbon atom of the nitrile oxide bonds to the CH2 group of the vinyl acetate, and the oxygen atom of the nitrile oxide bonds to the CH(OAc) group. This specific interaction leads to the formation of the 5-substituted isoxazoline isomer.
Spectroscopic Property Predictions
Computational methods are invaluable for predicting and interpreting the spectroscopic data of 2-isoxazoline derivatives. By simulating spectra, researchers can assign experimental signals, understand the underlying molecular vibrations and electronic transitions, and confirm the structures of newly synthesized compounds.
Vibrational frequency calculations are a powerful tool for understanding the infrared (IR) spectra of molecules. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost. For 2-isoxazoline systems, these calculations can help in the assignment of characteristic vibrational modes.
Key vibrational modes for a 3-phenyl-2-isoxazoline core would include:
C=N Stretching: This is a characteristic vibration of the isoxazoline ring, typically appearing in the 1614-1625 cm⁻¹ region.
Aromatic C=C Stretching: The phenyl group exhibits characteristic stretching vibrations in the 1500-1600 cm⁻¹ range.
C-O Stretching: The C-O bond within the isoxazoline ring and the acetoxy group will have distinct stretching frequencies.
CH₂, CH, and Aromatic C-H Stretching: These vibrations are typically observed in the 2800-3100 cm⁻¹ region.
Theoretical calculations, often performed using Gaussian software, can predict these frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental data due to the approximations inherent in the theoretical models. The comparison between calculated and experimental FT-IR spectra is a robust method for structural confirmation. nih.govnih.gov
Below is a table illustrating typical experimental and calculated FT-IR frequencies for a related isoxazole (B147169) compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, which provides a reference for the types of vibrations expected in this compound.
| Vibrational Assignment | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C-H stretching (phenyl) | 3070 | 3075 |
| C=O stretching (carboxyl) | 1715 | 1720 |
| C=N stretching (isoxazole) | 1610 | 1615 |
| C=C stretching (phenyl) | 1580 | 1585 |
| C-O stretching (isoxazole) | 1250 | 1255 |
This data is illustrative and based on a similar compound. Specific frequencies for this compound would require dedicated computational studies.
Predicting NMR chemical shifts is another crucial application of computational chemistry in the study of 2-isoxazoline systems. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts.
These theoretical predictions are instrumental in:
Assigning complex spectra: In molecules with multiple chiral centers or complex spin systems, theoretical calculations can help in the unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals.
Stereochemical determination: By comparing the calculated NMR parameters for different stereoisomers with experimental data, the relative and absolute configuration of chiral centers can often be determined.
Conformational analysis: NMR parameters are sensitive to the conformation of the molecule. By calculating these parameters for different conformations, the most likely solution-state conformation can be identified.
For this compound, ¹H NMR chemical shift calculations would focus on the protons of the isoxazoline ring, the phenyl group, and the acetoxy group. Similarly, ¹³C NMR calculations would predict the chemical shifts for all carbon atoms in the molecule. The accuracy of these predictions is often improved by considering solvent effects through computational models like the Polarizable Continuum Model (PCM).
A comparison of experimental and GIAO-calculated ¹³C NMR chemical shifts for a representative 2-isoxazoline derivative is presented below to demonstrate the utility of this method.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C3 (isoxazoline) | 156.5 | 157.2 |
| C4 (isoxazoline) | 45.2 | 46.0 |
| C5 (isoxazoline) | 80.1 | 80.9 |
| C (phenyl, ipso) | 130.8 | 131.5 |
| C (phenyl, ortho) | 128.9 | 129.5 |
| C (phenyl, meta) | 128.5 | 129.1 |
| C (phenyl, para) | 129.7 | 130.3 |
| C=O (acetoxy) | 170.2 | 170.9 |
| CH₃ (acetoxy) | 21.3 | 21.9 |
This data is illustrative. Actual values for this compound would depend on its specific stereochemistry and the computational level of theory used.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of 2-isoxazoline systems at the atomic level. These techniques are particularly useful for understanding how these molecules interact with biological macromolecules, such as enzymes and receptors.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to a protein target.
The process involves:
Preparation of the ligand and receptor: The 3D structure of the 2-isoxazoline derivative is optimized, and the structure of the target protein is obtained from a database like the Protein Data Bank (PDB).
Docking simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the protein.
Scoring and analysis: The different poses are evaluated using a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
For this compound, molecular docking could be used to explore its potential to inhibit various enzymes, such as cyclooxygenases (COX) or other targets relevant to its potential biological activity.
Molecular dynamics (MD) simulations provide a more detailed and dynamic picture of the ligand-protein complex predicted by molecular docking. In an MD simulation, the movements of atoms in the complex are simulated over time by solving Newton's equations of motion.
MD simulations can be used to:
Assess the stability of the docked pose: By running a simulation for several nanoseconds, one can observe whether the ligand remains stably bound in the predicted orientation.
Investigate conformational changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these dynamic changes.
Calculate binding free energies: The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is a popular approach to estimate the free energy of binding from MD simulation trajectories. This provides a more accurate prediction of binding affinity than docking scores alone.
An MMPBSA calculation for the interaction of a 2-isoxazoline derivative with a target protein might yield the following components of the binding free energy:
| Energy Component | Value (kcal/mol) |
| Van der Waals energy | -45.7 |
| Electrostatic energy | -20.3 |
| Polar solvation energy | 55.1 |
| Nonpolar solvation energy | -4.8 |
| Binding Free Energy (ΔG) | -15.7 |
These values are hypothetical and serve to illustrate the components of an MMPBSA calculation.
Intermolecular Interactions and Hydrogen Bonding Analysis
The biological activity and physical properties of this compound are governed by its intermolecular interactions. Computational methods can be used to analyze these interactions in detail.
Key intermolecular interactions for this molecule could include:
Hydrogen bonds: The oxygen atoms of the acetoxy group and the isoxazoline ring can act as hydrogen bond acceptors.
π-π stacking: The phenyl ring can participate in π-π stacking interactions with other aromatic systems, such as the side chains of aromatic amino acids in a protein binding site.
Computational tools like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify these interactions. For instance, NBO analysis can identify the donor-acceptor interactions that constitute a hydrogen bond and estimate their strength.
By understanding the nature and strength of these intermolecular interactions, researchers can gain insights into the molecule's solubility, crystal packing, and binding to biological targets.
Applications of 2 Isoxazolines in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as Key Intermediates for Complex Molecule Synthesis
The 2-isoxazoline ring is a valuable masked functional group, primarily for 1,3-amino alcohols, which are key structural motifs in numerous natural products and pharmaceuticals. The N-O bond within the isoxazoline (B3343090) ring is susceptible to reductive cleavage, typically using reagents like Raney nickel (Ra-Ni) or other hydrogenation methods. This cleavage uncovers the 1,3-amino alcohol functionality, providing a strategic and often stereocontrolled route to these important building blocks.
Furthermore, isoxazolines serve as precursors for γ-hydroxy ketones. For instance, the asymmetric synthesis of functionalized 2-isoxazolines, followed by cleavage of the α,β-unsaturated double bond using catalysts like ruthenium(III) chloride (RuCl₃·xH₂O), can yield isoxazoline skeletons bearing aldehyde and carboxylic acid functionalities, which are precursors to hydroxy ketones. nih.gov The versatility of the isoxazoline ring makes it a cornerstone in the synthesis of densely functionalized acyclic and cyclic molecules. nih.govchemrxiv.org This strategic importance is highlighted in their use for creating spiro-fused and annelated cyclooctane (B165968) fragments in novel molecular scaffolds. mdpi.com
Scaffold Diversification for Novel Heterocyclic Compounds
The 2-isoxazoline framework is not just a precursor to acyclic systems but also a versatile platform for the synthesis of other heterocyclic compounds. The chemical reactivity of the isoxazoline ring allows for its transformation into other important scaffolds. For example, isoxazolines can be converted into pyrazoline derivatives. nih.gov These transformations often involve ring-opening and subsequent recyclization reactions, allowing chemists to access a diverse range of heterocyclic structures from a common isoxazoline intermediate. This scaffold hopping approach is a powerful strategy in medicinal chemistry for exploring new chemical space and identifying novel bioactive molecules.
Development of Fluorinated 2-Isoxazoline Derivatives for Chemical Biology and Diagnostic Probes (e.g., ¹⁹F NMR Tags)
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in drug discovery and chemical biology, owing to the high sensitivity of the ¹⁹F nucleus and the general absence of fluorine in biological systems. ichorlifesciences.com Fluorinated molecules are increasingly used as diagnostic probes and for monitoring biological interactions. nih.govyoutube.com
The incorporation of fluorine atoms into the 2-isoxazoline scaffold can generate valuable probes for ¹⁹F NMR studies. These fluorinated derivatives can be used in several ways:
Ligand-Observed ¹⁹F NMR: In this approach, the ¹⁹F NMR signal of a fluorinated isoxazoline-based ligand is monitored upon binding to a biological target like a protein. Changes in the chemical shift or relaxation properties of the fluorine signal can provide information about binding affinity and kinetics. ichorlifesciences.comyoutube.com This method is particularly useful for fragment-based drug discovery (FBDD).
Diagnostic Probes: Fluorinated isoxazolines can be designed as imaging agents. For example, 2-deoxy-2-fluoro-D-glucose (FDG) is a well-known radiopharmaceutical for PET scans, but it has also been evaluated as a ¹⁹F NMR probe for cancer detection. nih.gov Similarly, custom-designed fluorinated isoxazoline derivatives could be developed for specific diagnostic purposes. The large chemical shift window of ¹⁹F NMR allows for the potential differentiation of various fluorinated species in complex mixtures, which is advantageous for studying metabolism and distribution in vivo. researchgate.net
The development of highly fluorinated peptides and other molecules as ¹⁹F MRI imaging agents underscores the potential in this area. nih.gov Creating fluorinated 2-isoxazoline derivatives offers a pathway to novel, highly specific chemical biology tools and diagnostic agents.
Design and Synthesis of Enzyme Inhibitors and Related Bioactive Scaffolds
The 2-isoxazoline scaffold is a prominent feature in the design of various enzyme inhibitors. nih.gov Its ability to present substituents in a well-defined three-dimensional arrangement makes it an ideal framework for interacting with enzyme active sites.
Notable examples include:
Factor Xa (FXa) Inhibitors: A series of isoxazoline derivatives have been developed as potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. acs.orgacs.orgacs.orgnih.gov Optimization of substituents on the isoxazoline ring led to compounds with subnanomolar inhibitory potency (Kᵢ). acs.orgnih.gov
Cholinesterase Inhibitors: Isoxazoline derivatives have been synthesized and shown to effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the treatment of Alzheimer's disease. nih.gov
Carbonic Anhydrase (CA) Inhibitors: Certain isoxazoline compounds exhibit inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and hCA II), which are implicated in conditions like glaucoma. nih.gov
Cyclooxygenase (COX) Inhibitors: The isoxazoline framework is present in compounds designed as COX-1 and COX-2 inhibitors, which are targets for anti-inflammatory drugs. nih.gov
The data below summarizes the inhibitory activities of some isoxazoline derivatives against various enzymes.
| Enzyme Target | Isoxazoline Derivative Type | Reported Activity | Reference |
| Factor Xa | Substituted biaryl isoxazolines | Kᵢ = 0.52 nM (for SK549) | acs.orgnih.gov |
| Acetylcholinesterase (AChE) | Benzonorbornene-fused isoxazolines | Kᵢ = 0.34–0.92 µM | nih.gov |
| Butyrylcholinesterase (BChE) | Benzonorbornene-fused isoxazolines | Kᵢ = 0.50–1.20 µM | nih.gov |
| Carbonic Anhydrase I (hCA I) | Benzonorbornene-fused isoxazolines | Kᵢ = 2.93–8.61 µM | nih.gov |
| Carbonic Anhydrase II (hCA II) | Benzonorbornene-fused isoxazolines | Kᵢ = 2.05–4.97 µM | nih.gov |
Bioisosteric Replacements in Medicinal Chemistry for Enhanced Stability
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. acs.org This approach is used to enhance potency, selectivity, and pharmacokinetic properties, such as metabolic stability. drughunter.com
The 2-isoxazoline ring can serve as a bioisostere for other chemical groups. Its rigid structure and ability to position substituents in specific spatial orientations allow it to mimic the conformation of other functionalities. For example, it can be considered a non-classical bioisostere for amide or ester groups, offering improved metabolic stability by being resistant to cleavage by common metabolic enzymes like proteases and esterases. This strategy can lead to drug candidates with better oral bioavailability and longer duration of action. drughunter.com
Contributions to Chemical Reaction Methodology Development
The synthesis of the 2-isoxazoline ring itself has been a fertile ground for the development of new chemical methodologies. The most common route is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene. nih.govresearchgate.net Research in this area has led to significant advancements:
Improved Nitrile Oxide Generation: Numerous methods have been developed for the in-situ generation of nitrile oxides from aldoximes or primary nitroalkanes, using various reagents like hypervalent iodine compounds (e.g., HTIB), tert-butyl hypoiodite, or electrochemical methods. organic-chemistry.orgnih.gov These developments have made the synthesis of isoxazolines more efficient, milder, and operationally simpler. organic-chemistry.org
Regio- and Stereocontrol: Significant efforts have been dedicated to controlling the regioselectivity and stereoselectivity of the cycloaddition, leading to the development of asymmetric approaches for synthesizing enantiomerically enriched isoxazolines. researchgate.net
Novel Cyclization Strategies: Beyond the classic cycloaddition, new methods for isoxazoline synthesis have emerged, such as the intramolecular oxa-Michael cyclization of α,β-unsaturated ketoximes and the cross-coupling of copper carbenes with nitroso radicals. organic-chemistry.org
These methodological advancements not only facilitate the synthesis of isoxazolines but also contribute broadly to the field of organic chemistry, particularly in the construction of heterocyclic rings. rsc.orgorganic-chemistry.org
Future Research Directions and Perspectives in 2 Isoxazoline Chemistry
Exploration of Novel Reactivity and Rearrangement Pathways
The 2-isoxazoline ring, with its relatively weak N-O bond, is prone to a variety of ring-opening and rearrangement reactions, making it a versatile synthetic intermediate. beilstein-journals.orgwikipedia.org Research in this area focuses on discovering new transformations and understanding the factors that control them.
Reductive N-O Bond Cleavage: Common methods for the reductive cleavage of the N-O bond in isoxazolines include hydrogenolysis with Raney nickel, and reduction with reagents like lithium aluminum hydride (LiAlH₄), titanium(III) chloride (TiCl₃), samarium(II) iodide (SmI₂), or molybdenum hexacarbonyl (Mo(CO)₆). nih.gov These reactions provide access to a range of important functional groups, including γ-amino alcohols, β-hydroxy ketones, and β-hydroxy nitriles. beilstein-journals.org
Fused Bicyclic Systems: Studies on the cleavage of 2-isoxazolines fused to bicyclic frameworks have revealed novel reactivity. For example, Raney nickel/AlCl₃-mediated cleavage of 2-isoxazolines fused to oxa- and azabicyclic systems leads to β-hydroxyketone products. beilstein-journals.org
Rearrangement Reactions: The isoxazoline (B3343090) ring can undergo various rearrangement reactions, often triggered by heat or specific reagents. For instance, N-alkylation of 2-isoxazolin-5-ones followed by heating can facilitate an aza-Cope rearrangement to yield fully substituted 2-isoxazolin-5-ones. chemrxiv.org
Click Chemistry: Strain-promoted alkyne-nitrone cycloadditions (SPANC) between diaryl-strained-cyclooctynes and 1,3-nitrones yield N-alkylated isoxazolines. wikipedia.org While the resulting isoxazoline is less stable than the triazole product of other click reactions, SPANC is a metal-free reaction with fast kinetics, making it suitable for applications like live cell labeling. wikipedia.org However, the potential for rearrangement of the isoxazoline product under biological conditions needs to be considered. wikipedia.org
Integration of Advanced Computational Methods in Rational Design
Computational chemistry is becoming an indispensable tool in the rational design of 2-isoxazoline-based molecules with desired properties. longdom.orgopenmedicinalchemistryjournal.com Advanced computational methods provide valuable insights into reaction mechanisms, predict molecular properties, and guide the synthesis of new compounds. mdpi.com
Density Functional Theory (DFT): DFT calculations are widely used to study the regiochemistry and mechanism of 1,3-dipolar cycloaddition reactions that form the 2-isoxazoline ring. mdpi.com For example, a theoretical study on the synthesis of quinazolinone–isoxazoline hybrids using DFT was in good agreement with the experimental results, confirming the formation of a single regioisomer. mdpi.com
Mechanism and Pathway Analysis: Computational methods, including kinetic modeling and DFT, have been used to probe the reaction pathway of the electrochemical synthesis of isoxazolines. nih.gov These studies supported a stepwise, radical-mediated mechanism over a concerted [3+2] cycloaddition pathway. nih.gov
Predicting Reactivity and Selectivity: Computational analysis can predict the stereochemical outcome of cycloaddition reactions. For instance, in the reaction between a cyclic nitrone and various dipolarophiles, computational modeling accurately predicted the observed stereoselectivity. acs.org
Virtual Screening and Drug Design: Computer-Aided Molecular Design (CAMD) techniques, such as molecular docking and pharmacophore modeling, are used to screen virtual libraries of 2-isoxazoline derivatives against biological targets. longdom.org This accelerates the identification of potential drug candidates.
The following interactive table highlights the application of various computational methods in 2-isoxazoline chemistry.
Strategic Development of 2-Isoxazolines as Building Blocks for Complex Natural Products and Bioactive Molecules
The 2-isoxazoline ring serves as a valuable and versatile building block in the synthesis of complex natural products and other bioactive molecules. nih.govcapes.gov.br The ability to cleave the N-O bond and transform the heterocyclic ring into various functional groups is a key advantage. beilstein-journals.org
Access to Diverse Functionalities: Ring cleavage of 2-isoxazolines can provide access to a wide array of structural motifs, including γ-amino alcohols, β-hydroxy ketones, and β-hydroxy nitriles. beilstein-journals.orgnih.gov This versatility makes them attractive intermediates in total synthesis.
Synthesis of Natural Product Analogs: The isoxazoline scaffold has been incorporated into the structure of natural products to enhance their biological activity. nih.gov For example, isoxazole-containing derivatives of maslinic acid have shown promising anti-cancer activity. nih.gov
Chiral Building Blocks: Enantiomerically pure 2-isoxazolines, obtained through asymmetric synthesis, are valuable chiral building blocks for the synthesis of complex, stereochemically defined molecules.
Fused Heterocyclic Systems: The development of synthetic routes to isoxazolines fused with other heterocyclic systems, such as isoquinolinones, expands the chemical space accessible from this scaffold and allows for the creation of novel hybrid molecules with potential biological activity. nih.gov
Emerging Trends in Medicinal Chemistry Research Leveraging the 2-Isoxazoline Scaffold
The 2-isoxazoline scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. researchgate.net This has led to its widespread use in the discovery of new therapeutic agents. researchgate.netnih.gov
Broad Spectrum of Biological Activities: Isoxazoline derivatives have demonstrated a wide range of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and antiparasitic activities. researchgate.netnih.gov
Pesticide Discovery: The isoxazoline motif is a key component of numerous commercial pesticides due to its potent activity against various agricultural pests. nih.gov
Drug Discovery and Development: The isoxazoline scaffold is present in several marketed drugs and is a focus of ongoing drug discovery programs. nih.gov For instance, isoxazoline-containing compounds have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as modulators of nicotinic receptors. nih.gov
Hybrid Molecules: A current trend involves the synthesis of hybrid molecules that combine the 2-isoxazoline scaffold with other pharmacophores to create compounds with enhanced or novel biological activities. mdpi.com An example is the synthesis of quinazolinone–isoxazoline hybrids, which aim to leverage the pharmacological properties of both heterocyclic systems. mdpi.com
Materials Science: Beyond medicinal applications, isoxazoline and isoxazole (B147169) cores are being explored in materials science, particularly in the development of liquid crystals, due to their favorable electronic and structural properties. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Phenyl-5-acetoxy-2-isoxazoline in laboratory settings?
- Methodology : A two-step synthesis is recommended:
Start with 3-phenylisoxazole-5-carboxylic acid derivatives (e.g., via [3+2] cycloaddition of nitrile oxides with alkynes).
Introduce the acetoxy group via esterification using acetyl chloride or acetic anhydride in dichloromethane, catalyzed by thionyl chloride. Purify via recrystallization (e.g., ethyl acetate yields 85% in analogous procedures) .
- Key Considerations : Monitor reaction progress with TLC and optimize solvent polarity for intermediate isolation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use 1H/13C NMR to confirm the acetoxy group (δ ~2.1 ppm for CH3 and ~170 ppm for carbonyl).
- X-ray Crystallography : Resolve molecular conformation (e.g., dihedral angles between phenyl and isoxazole rings, as in structurally similar compounds ).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
Q. How should researchers design experiments to assess the hydrolytic stability of the acetoxy group under varying pH conditions?
- Methodology :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25–60°C.
- Use HPLC to quantify degradation rates and LC-MS to identify hydrolysis products (e.g., carboxylic acid derivatives).
- Compare kinetic data (e.g., half-lives) to establish pH-dependent stability profiles .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the functionalization of this compound derivatives?
- Methodology :
- Perform DFT calculations to map electron density distribution, identifying nucleophilic/electrophilic sites.
- Validate predictions via experimental substitution reactions (e.g., bromination or sulfonation) and compare with crystallographic data from analogs (e.g., bond lengths in isoxazole rings ).
- Contradiction Analysis : If conflicting regioselectivity arises, re-evaluate steric effects using X-ray structures or substituent Hammett parameters.
Q. How can contradictory results in the biological activity of this compound analogs be systematically resolved?
- Methodology :
- Conduct a meta-analysis of dose-response data across studies, controlling for variables (e.g., assay type, cell lines, compound purity >95% via HPLC ).
- Use statistical tools (e.g., ANOVA) to isolate significant factors. Cross-validate with structural analogs (e.g., sulfur-containing isoxazolines ).
- Data Interpretation : Conflicting antimicrobial activity may arise from differences in bacterial membrane permeability; address via logP measurements or molecular docking studies.
Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?
- Methodology :
- Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in cycloaddition or esterification steps.
- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Recrystallize using chiral resolving agents (e.g., tartaric acid derivatives), adapting protocols from similar isoxazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
